Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound. It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . The compound has a molecular weight of 215.29 g/mol .
Synthesis Analysis
The synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate and its analogs typically involves multi-step reactions starting from readily available piperidine or piperidin-4-ylmethanol derivatives. For instance, a solution of 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane at room temperature was added iPr2NEt, followed by MsCl.Molecular Structure Analysis
The molecular structure of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylates and related compounds has been elucidated using various spectroscopic and crystallographic techniques . The molecular formula of the compound is C11H21NO3 .Chemical Reactions Analysis
These compounds participate in various chemical reactions, serving as intermediates for further chemical transformations. For example, efficient and practical asymmetric syntheses of related compounds have been developed for the synthesis of nociceptin antagonists, demonstrating the versatility of these molecules in synthetic organic chemistry.Physical and Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The compound has a molecular weight of 215.29 g/mol, and it forms crystals with a melting point of 78°C .Scientific Research Applications
Synthetic Applications in Pharmaceuticals
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a compound that plays a significant role in the synthesis of pharmaceuticals. Mi (2015) highlighted its application in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The compound was shown to contribute to a synthetic route that provides higher yield and commercial value in the manufacturing scale of Vandetanib. This implies its importance in the pharmaceutical manufacturing industry, especially for complex molecules like Vandetanib (Mi, 2015).
Role in Asymmetric Synthesis of N-Heterocycles
Philip et al. (2020) discussed the broad applications of tert-butanesulfinamide, a related compound, in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their derivatives. These structures are crucial in the formation of many natural products and compounds with therapeutic relevance. While not directly about this compound, this research underlines the importance of similar compounds in the stereoselective synthesis of biologically and pharmacologically significant structures (Philip et al., 2020).
Decomposition in Cold Plasma Reactors
Hsieh et al. (2011) explored the decomposition of Methyl tert-butyl ether (MTBE), a compound structurally related to this compound, by adding hydrogen in a cold plasma reactor. This research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE. Although this study is not directly about this compound, it provides insight into the potential decomposition pathways and applications of similar compounds in environmental remediation technologies (Hsieh et al., 2011).
Catalytic Non-Enzymatic Kinetic Resolution
Pellissier (2011) reviewed the catalytic non-enzymatic kinetic resolution, a crucial process in the synthesis of chiral compounds. This review discussed the resolution of racemates, a common industrial approach to synthesizing chiral compounds, highlighting the importance of such compounds, including this compound, in various synthetic processes (Pellissier, 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOPNYILDXCBJ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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